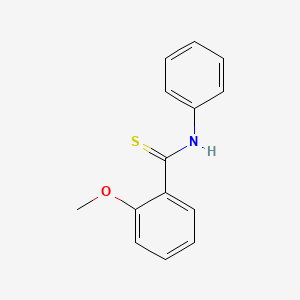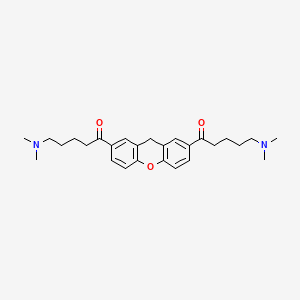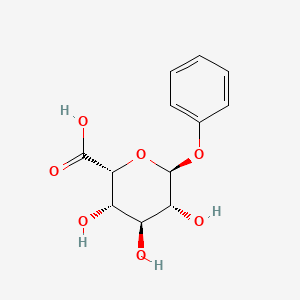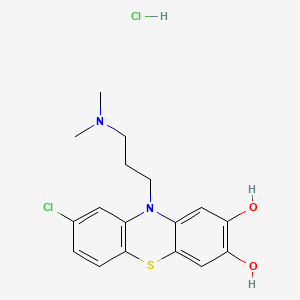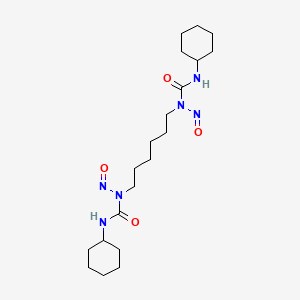
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group, two chloromethyl groups, and a p-nitrophenyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester typically involves the reaction of phosphinic acid derivatives with chloromethylating agents and p-nitrophenol. One common method includes the use of phosphorus trichloride (PCl3) as a starting material, which reacts with formaldehyde and hydrochloric acid to form bis(chloromethyl)phosphinic acid. This intermediate is then esterified with p-nitrophenol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid derivatives and p-nitrophenol.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phosphinic acid derivatives and p-nitrophenol.
Substitution: Various substituted phosphinic acid derivatives.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
科学研究应用
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of flame retardants and plasticizers.
作用机制
The mechanism of action of phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. In the case of metalloproteases, the compound can chelate the metal ion in the active site, thereby inhibiting the enzyme’s catalytic activity.
相似化合物的比较
Similar Compounds
- Phosphonic acid, bis(chloromethyl)-, p-nitrophenyl ester
- Phosphinic acid, bis(methyl)-, p-nitrophenyl ester
- Phosphinic acid, bis(chloromethyl)-, phenyl ester
Uniqueness
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester is unique due to the presence of both chloromethyl and p-nitrophenyl groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical and biological studies.
属性
CAS 编号 |
33714-89-5 |
|---|---|
分子式 |
C8H8Cl2NO4P |
分子量 |
284.03 g/mol |
IUPAC 名称 |
1-[bis(chloromethyl)phosphoryloxy]-4-nitrobenzene |
InChI |
InChI=1S/C8H8Cl2NO4P/c9-5-16(14,6-10)15-8-3-1-7(2-4-8)11(12)13/h1-4H,5-6H2 |
InChI 键 |
YRDHSUNKJUPZEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


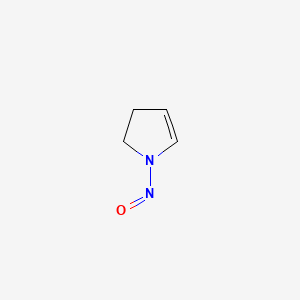

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
